molecular formula C25H20N2O4 B557887 Fmoc-L-4-Cyanophenylalanine CAS No. 173963-93-4

Fmoc-L-4-Cyanophenylalanine

Cat. No. B557887
M. Wt: 412.4 g/mol
InChI Key: JOPKKUTWCGYCDA-QHCPKHFHSA-N
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Description

Fmoc-L-4-Cyanophenylalanine is a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine . It can be used as neuroprotective compounds .


Synthesis Analysis

Fmoc-L-4-Cyanophenylalanine is suitable for Fmoc solid-phase peptide synthesis . It is a small molecule hydrogelator .


Molecular Structure Analysis

The empirical formula of Fmoc-L-4-Cyanophenylalanine is C25H20N2O4 . Its molecular weight is 412.44 g/mol .


Physical And Chemical Properties Analysis

Fmoc-L-4-Cyanophenylalanine is a white to slight yellow to beige powder . It has a melting point of 190-192 °C . . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Fmoc-L-4-Cyanophenylalanine is a derivative of phenylalanine, an essential amino acid. It’s used as a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine .

The specific scientific field where this compound is commonly used is in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.

The application of Fmoc-L-4-Cyanophenylalanine involves its use as a building block in the synthesis of more complex peptides. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It’s removed under basic conditions during the synthesis process .

  • Peptide Synthesis

    • Fmoc-L-4-Cyanophenylalanine is used as a building block in the synthesis of more complex peptides . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
    • The methods of application typically involve solid-phase peptide synthesis techniques. The exact procedures and technical details would depend on the specific peptide being synthesized .
    • .
  • Preparation of 4-(tetrazol-5-yl)-phenylalanine

    • Fmoc-L-4-Cyanophenylalanine is used as a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine .
    • The methods of application would involve organic synthesis techniques. The exact procedures and technical details would depend on the specific reaction conditions and reagents used .
    • .

The methods of application typically involve solid-phase peptide synthesis techniques. The exact procedures and technical details would depend on the specific peptide being synthesized .

.

Safety And Hazards

Fmoc-L-4-Cyanophenylalanine is classified as Combustible Solids according to GHS . It should be stored at +2°C to +8°C . It is highly hazardous to water (WGK 3) .

Future Directions

Fmoc-L-4-Cyanophenylalanine has shown antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . This opens up new avenues to enhance the repertoire of Fmoc-AA to act as antimicrobial agents and improve their structure–activity relationship .

properties

IUPAC Name

(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKKUTWCGYCDA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426257
Record name Fmoc-Phe(4-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe(4-CN)-OH

CAS RN

173963-93-4
Record name Fmoc-Phe(4-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-4-Cyanophenylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JS McMurray, O Khabashesku, JS Birtwistle, W Wang - Tetrahedron Letters, 2000 - Elsevier
… Stereospecific synthesis of Fmoc-l-Tpa (2) was readily achieved by merely treating commercially available Fmoc-l-4-cyanophenylalanine (1) with 2 equivalents of Me 3 SnN 3 in dry …
Number of citations: 29 www.sciencedirect.com
P Marek, S Mukherjee, MT Zanni, DP Raleigh - Journal of molecular biology, 2010 - Elsevier
… Fmoc-l-4-cyanophenylalanine was purchased from Peptech Corporation. All other reagents were purchased from Advanced Chemtech, PE Biosystems, Sigma, and Fisher Scientific. …
Number of citations: 83 www.sciencedirect.com
RF Wissner, S Batjargal, CM Fadzen… - Journal of the …, 2013 - ACS Publications
We have recently shown that p-cyanophenylalanine (Cnf) and a thioamide can be used as a minimally perturbing Förster resonant energy transfer (FRET) pair to monitor protein …
Number of citations: 97 pubs.acs.org
RF Wissner, S Batjargal, CM Fadzen… - Journal of the …, 2013 - ncbi.nlm.nih.gov
We have recently shown that p-cyanophenylalanine (Cnf) and a thioamide can be used as a minimally-perturbing Förster resonant energy transfer (FRET) pair to monitor protein …
Number of citations: 1 www.ncbi.nlm.nih.gov
B Jia, Y Sun, L Yang, Y Yu, H Fan, G Ma - … Chemistry Chemical Physics, 2018 - pubs.rsc.org
… When preparing KLVXFAK and KLVFXAK, Fmoc-L-4-cyanophenylalanine was used. p-Tolunitrile with 98% purity, dimethyl sulfoxide (DMSO) with 99% purity, tris(hydroxymethyl)…
Number of citations: 6 pubs.rsc.org
S Batjargal, YJ Wang, JM Goldberg… - Journal of the …, 2012 - ACS Publications
… Fmoc-l-4-cyanophenylalanine (Fmoc-Cnf-OH) was purchased from Peptech (Burlington, MA). Boc-l-thionoleucine-1-(6-nitro)benzotriazolide, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, and …
Number of citations: 110 pubs.acs.org
PJ Marek - 2012 - search.proquest.com
… Fmoc-L-4-cyanophenylalanine was purchased from Peptech Corporation. All other reagents were purchased from Advanced Chemtech, PE Biosystems, Sigma and Fisher …
Number of citations: 4 search.proquest.com
DM Ketcha - Progress in Heterocyclic Chemistry, 2001 - books.google.com
The subjects of pyrroles, indoles, and related heterocycles were amply reviewed during the reporting period of this chapter. Most notably, Gribble published a review on recent …
Number of citations: 8 books.google.com

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